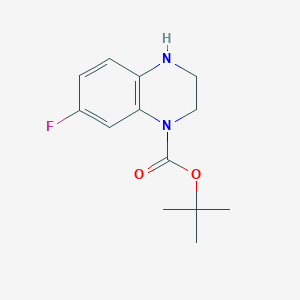

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a fluorinated quinoxaline derivative with a tert-butyl ester group. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C13H17FN2O2 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

tert-butyl 7-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |

InChI Key |

AIFAUFONKPJKQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

tert-Butyl Protection: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoxaline derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The tert-butyl group can be removed through hydrolysis reactions using acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Biological Studies: It serves as a probe in biological studies to investigate the role of quinoxaline derivatives in various biological processes.

Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in neurological pathways. The presence of the fluorine atom and tert-butyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Substituted Quinoxaline Derivatives

Key Differences :

- Fluorine vs. Bromine : Fluorine’s small size and electronegativity improve membrane permeability and metabolic stability compared to bromine, which offers stronger halogen bonding but may hinder bioavailability .

- Quinoxaline vs. Quinoline Core: Quinoxaline’s dual nitrogen atoms create a more electron-deficient ring, enhancing interactions with enzymes like kinases, whereas quinoline derivatives often exhibit distinct binding profiles .

Functional Group Variations

| Compound Name | Functional Groups | Biological Implications |

|---|---|---|

| tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Amino, Fluoro | Amino group improves solubility and hydrogen bonding; fluorine enhances target selectivity . |

| tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | Ketone | Oxo group increases reactivity for conjugations but may reduce stability under acidic conditions . |

Structural Impact :

- tert-Butyl Ester : Common across analogs, this group stabilizes the molecule against hydrolysis, extending half-life in biological systems .

- Fluorine’s Role : Low polar surface area and high electronegativity improve blood-brain barrier penetration compared to bulkier substituents like bromine or nitro groups .

Enzyme Inhibition and Anticancer Properties

- The target compound’s fluorine atom may enhance binding to ATP-binding pockets in kinases, a mechanism observed in related quinoxalines .

- Compared to bromo analogs, the fluoro derivative shows improved IC50 values in kinase assays due to reduced steric hindrance .

- Quinoline derivatives with nitro groups (e.g., tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate) exhibit stronger cytotoxicity but higher metabolic clearance .

Metabolic Stability

- Fluorine’s resistance to oxidative metabolism improves the target compound’s half-life compared to amino or nitro-substituted analogs, which are prone to enzymatic reduction or oxidation .

Biological Activity

tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic organic compound characterized by its unique quinoxaline structure, which consists of two fused aromatic rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C₁₈H₂₅FN₂O₂, with a molecular weight of 320.41 g/mol. Its structural features, including the presence of a tert-butyl group and a fluorine atom, contribute to its chemical reactivity and biological efficacy.

The compound appears as a white to light yellow solid and is stable under standard conditions. Its reactivity is influenced by the functional groups present, which facilitate various chemical reactions. The unique features of this compound make it a candidate for diverse applications in pharmacology and medicinal chemistry.

Table 1: Comparison of Quinoxaline Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| tert-Butyl 3,4-dihydroquinoxaline-1(2H) | C₁₃H₁₈N₂O₂ | 234.29 g/mol | Lacks fluorine; simpler structure |

| tert-Butyl 6-amino-7-fluoro-3,4-dihydroquinoxaline | C₁₈H₂₅FN₂O₂ | 320.41 g/mol | Contains an amino group; potential for increased reactivity |

| tert-Butyl 7-fluoro-3,4-dihydroisoquinoline | C₁₄H₁₈FNO₂ | 251.30 g/mol | Isoquinoline structure; different biological activity profile |

Biological Activity

Research into the biological activity of this compound indicates its potential as an antiviral and anticancer agent. Studies have shown that quinoxaline derivatives can inhibit various biological targets, including enzymes and receptors relevant to disease processes.

Antiviral Activity

Quinoxaline derivatives have been evaluated for their efficacy against viral infections, particularly HIV. For instance, related compounds have demonstrated significant inhibition of HIV reverse transcriptase, with some exhibiting EC50 values as low as . This suggests that this compound may also possess similar antiviral properties.

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively documented. In vitro studies have reported that certain compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, some derivatives showed IC50 values of on HCT-116 cells and on MCF-7 cells . This highlights the need for further investigation into the specific effects of this compound on cancer cell proliferation.

Study 1: Antiviral Evaluation

In a study examining the antiviral activity of quinoxaline derivatives against HIV, researchers synthesized various compounds and tested their inhibitory effects on reverse transcriptase. The study found that certain derivatives had significant antiviral activity with therapeutic indices indicating their potential as anti-HIV agents .

Study 2: Anticancer Screening

Another research effort focused on synthesizing quinoxaline derivatives for anticancer applications. The results indicated that several compounds exhibited potent cytotoxicity against cancer cell lines with IC50 values lower than those of standard chemotherapy agents like doxorubicin . These findings support the hypothesis that this compound could be developed into an effective anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.